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molecular formula C11H10FNO2 B8799904 6-Acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-80-8

6-Acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8799904
M. Wt: 207.20 g/mol
InChI Key: KNKJKJOKKUEFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841301B2

Procedure details

To a stirring solution of 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.6 g, 9.69 mmol) and acetyl chloride (1.722 mL, 24.22 mmol) in carbon disulfide (20 mL, 9.69 mmol) at 0° C. was added in portions aluminum chloride (6.59 g, 49.4 mmol). The reaction mixture was stirred at 100° C. without a condensor until the solvent evaporated, then a condensor was fitted in place and stirring continued at 100° C. for 4 h. After cooling, the reaction contents were carefully poured into ice water and partitioned between DCM and water. The aqueous layer was extracted with DCM (3×150 mL). The combined organic washes were dried over MgSO4 and concentrated under vacuum to a tan solid. This was purified by flash chromatography on silica gel using 1% MeOH in DCM to give 6-acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one as a yellow solid (1.6 g, 80%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.72 (br. s., 1H), 7.68-7.60 (m, 1H), 2.76-2.58 (m, 2H), 2.58-2.50 (m, 2H), 1.58 (s, 13H). LCMS: R.T.=1.335 min; [M+H]+=208.0.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.722 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2.[C:13](Cl)(=[O:15])[CH3:14].C(=S)=S.[Cl-].[Al+3].[Cl-].[Cl-]>>[C:13]([C:4]1[CH:5]=[C:6]2[C:11](=[C:2]([F:1])[CH:3]=1)[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2)(=[O:15])[CH3:14] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FC=1C=CC=C2CCC(NC12)=O
Name
Quantity
1.722 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
6.59 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. without a condensor until the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
a condensor was fitted in place
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction contents
CUSTOM
Type
CUSTOM
Details
partitioned between DCM and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic washes were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a tan solid
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on silica gel using 1% MeOH in DCM

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C2CCC(NC2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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